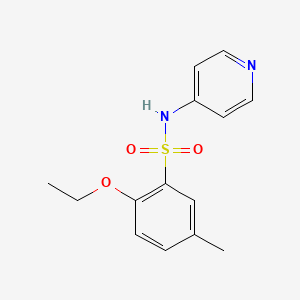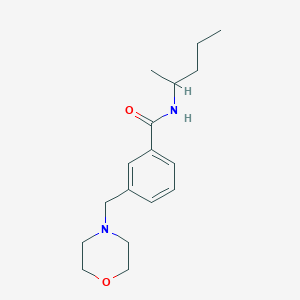
2-ethoxy-5-methyl-N-4-pyridinylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethoxy-5-methyl-N-4-pyridinylbenzenesulfonamide, also known as EPM-706, is a sulfonamide-based compound that has been extensively studied for its potential therapeutic applications. This compound has been found to possess a range of interesting biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
The exact mechanism of action of 2-ethoxy-5-methyl-N-4-pyridinylbenzenesulfonamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. This leads to a decrease in the number of cancer cells, and may also help to prevent the spread of cancer to other parts of the body.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, 2-ethoxy-5-methyl-N-4-pyridinylbenzenesulfonamide has been found to have a range of other interesting biochemical and physiological effects. For example, it has been shown to have anti-inflammatory properties, and may be effective in the treatment of inflammatory diseases such as rheumatoid arthritis. It has also been found to have neuroprotective effects, and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-ethoxy-5-methyl-N-4-pyridinylbenzenesulfonamide for lab experiments is its high potency. This makes it a useful tool for studying the effects of enzyme inhibition and cell growth. However, the compound is also highly toxic, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 2-ethoxy-5-methyl-N-4-pyridinylbenzenesulfonamide. One area of interest is in the development of new cancer therapies based on the compound. Another potential application is in the treatment of inflammatory and neurodegenerative diseases. Further studies are needed to fully understand the mechanism of action of 2-ethoxy-5-methyl-N-4-pyridinylbenzenesulfonamide, and to determine its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 2-ethoxy-5-methyl-N-4-pyridinylbenzenesulfonamide is a complex process that involves several steps. The compound is typically synthesized using a combination of organic and inorganic chemistry techniques. The starting material for the synthesis is 2-chloro-5-nitrobenzenesulfonamide, which is then reacted with ethyl magnesium bromide to produce the corresponding Grignard reagent. This reagent is then reacted with 4-pyridinecarboxaldehyde to produce the key intermediate, which is subsequently treated with methyl iodide to yield 2-ethoxy-5-methyl-N-4-pyridinylbenzenesulfonamide.
Aplicaciones Científicas De Investigación
2-ethoxy-5-methyl-N-4-pyridinylbenzenesulfonamide has been extensively studied for its potential therapeutic applications. One of the most promising areas of research has been in the treatment of cancer. Studies have shown that 2-ethoxy-5-methyl-N-4-pyridinylbenzenesulfonamide has potent anti-tumor activity, and may be effective against a range of different types of cancer.
Propiedades
IUPAC Name |
2-ethoxy-5-methyl-N-pyridin-4-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-3-19-13-5-4-11(2)10-14(13)20(17,18)16-12-6-8-15-9-7-12/h4-10H,3H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDWGOZEPBNAON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)NC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-ethynylbenzoyl)-N-methyl-3-piperidinamine](/img/structure/B6128148.png)
![2-methoxy-N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)benzamide](/img/structure/B6128155.png)
![4-isopropyl 2-methyl 3-methyl-5-[(tetrahydro-2-furanylcarbonyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B6128159.png)
![2-(5-oxo-3-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B6128162.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(4-methylpentanoyl)-2-piperidinecarboxamide](/img/structure/B6128169.png)
![3-ethyl-4-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-2-piperazinone](/img/structure/B6128179.png)
![N-[(2Z)-4-methyl-3-{6-[(2Z)-4-methyl-2-(phenylimino)-1,3-thiazol-3(2H)-yl]hexyl}-1,3-thiazol-2(3H)-ylidene]aniline dihydrobromide](/img/structure/B6128182.png)
![4-[4-(4-hydroxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B6128188.png)

![2-[7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-N-methyl-2-oxo-N-(3-pyridinylmethyl)ethanamine](/img/structure/B6128200.png)
![N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-N-(4-pyridinylmethyl)ethanamine](/img/structure/B6128212.png)
![N-methyl-5-(1-{[3-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-2-pyrrolidinyl)-2-thiophenecarboxamide](/img/structure/B6128213.png)

![N-({1-[2-(phenylthio)acetyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide](/img/structure/B6128243.png)